methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate
Description
Methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate is an organic compound that belongs to the class of esters. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of the pyridine ring imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
methyl 2-methyl-3-(pyridin-3-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(11(14)15-2)6-13-8-10-4-3-5-12-7-10/h3-5,7,9,13H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYMYKYXZMLNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CN=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the desired product. Commonly used reducing agents include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups such as amides or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or ethers.
Scientific Research Applications
Methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs targeting specific biological pathways, such as anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring in the compound can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis to release the active amine, which can further interact with biological targets.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis. The compound’s interaction with molecular targets highlights its potential in medicinal chemistry and drug development.
Biological Activity
Methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate is a compound of significant interest due to its potential biological activities, particularly in the realms of enzymatic inhibition and cellular signaling modulation. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 210.25 g/mol |
| IUPAC Name | This compound |
The presence of a pyridine ring suggests potential interactions with various biological targets, particularly through hydrogen bonding and π-π interactions.
Target Enzymes and Pathways
This compound primarily interacts with enzymes involved in metabolic pathways. Notably, it has been shown to target:
- Sterol 14-alpha demethylase (CYP51) : This interaction can disrupt sterol biosynthesis, affecting cell membrane integrity and function .
The compound also exhibits affinity for other enzymes, influencing various biochemical pathways through modulation of enzyme activity.
Cellular Impact
The compound's effects on cellular processes include:
- Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes, leading to altered metabolic flux and changes in cellular metabolism .
- Modulation of Ion Channels : this compound enhances slow inactivation of voltage-gated sodium channels, which can significantly impact neuronal signaling and excitability .
Case Studies
- In Vitro Studies : Research demonstrated that the compound exhibited antiproliferative activity against cancer cell lines, with IC₅₀ values indicating significant potency compared to standard chemotherapeutics .
- Animal Models : Dosage-dependent effects were noted in animal studies, where lower doses provided therapeutic benefits while higher doses raised concerns regarding toxicity .
Tables of Biological Activity
The following table summarizes key findings from various studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
